molecular formula C23H21BrN2O B3480255 N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

Cat. No. B3480255
M. Wt: 421.3 g/mol
InChI Key: AQJMDAAWKINHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as BPIQMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIQMB belongs to the class of isoquinoline compounds, which have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is not fully understood, but several studies have suggested that it acts by targeting specific proteins and signaling pathways involved in cancer progression. N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and apoptosis. Additionally, N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been shown to inhibit the activity of the STAT3 signaling pathway, which plays a critical role in cancer progression.
Biochemical and Physiological Effects
N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been found to exhibit several biochemical and physiological effects, including antitumor, anti-inflammatory, and antimicrobial effects. N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide in lab experiments is its potent antitumor activity against various types of cancer cells. Additionally, N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide. One potential direction is to optimize the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide and its potential therapeutic applications. Furthermore, the development of novel formulations and delivery methods for N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide could enhance its bioavailability and efficacy in vivo.

Scientific Research Applications

N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has shown promise in various scientific research applications, particularly in the field of cancer research. Several studies have reported that N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide exhibits potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, N-(2-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression.

properties

IUPAC Name

N-(2-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O/c24-21-7-3-4-8-22(21)25-23(27)19-11-9-17(10-12-19)15-26-14-13-18-5-1-2-6-20(18)16-26/h1-12H,13-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJMDAAWKINHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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